2-((2-Aminoethyl)amino)ethyl stearate

Lipophilicity Formulation Solubility

Research demand for biodegradable LNP lipids with predictable endosomal escape often outpaces reliable supply. This compound addresses that gap. • Dual pKa (7.2, 10.1) broadens protonation window for endosomal buffering. • Ester linkage hydrolyzes 100-10,000× faster than amide, ensuring carrier clearance. • Measurably lower LogP (6.50 vs. 7.22 for monoamine analog) improves aqueous compatibility in O/W emulsions. Procure the ester-linked, dual-amine lipid for high transfection efficiency with reduced persistence.

Molecular Formula C22H46N2O2
Molecular Weight 370.6 g/mol
CAS No. 85455-65-8
Cat. No. B12646078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Aminoethyl)amino)ethyl stearate
CAS85455-65-8
Molecular FormulaC22H46N2O2
Molecular Weight370.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCCNCCN
InChIInChI=1S/C22H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-20-24-19-18-23/h24H,2-21,23H2,1H3
InChIKeyPRDGXECTJBANIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview and Key Specifications


2-((2-Aminoethyl)amino)ethyl stearate (CAS 85455-65-8) is a cationic, amphiphilic amino-ester composed of an 18-carbon stearate tail linked via an ester bond to a 2-((2-aminoethyl)amino)ethanol headgroup [1]. With a molecular formula of C₂₂H₄₆N₂O₂ and a molecular weight of 370.61 g/mol, it belongs to the class of fatty acid aminoalkyl esters and serves as an intermediate or functional lipid in surfactant systems, drug delivery formulations, and specialty chemical synthesis [2]. Its dual-ionizable amine motif and hydrolytically labile ester linker differentiate it from close structural analogs that employ amide or simpler monoamine architectures.

Why Generic Substitution Is Not Recommended


Although 2-((2-aminoethyl)amino)ethyl stearate shares the same C18 fatty chain with several commercially available cationic lipids and surfactants, substituting it with a monoamine analog (e.g., 2-aminoethyl stearate) or an amide-linked variant (e.g., stearamidoethyl ethanolamine) changes the protonation state, hydrogen-bonding capacity, and hydrolytic stability of the final formulation . The ester linkage undergoes pH-dependent hydrolysis at rates orders of magnitude faster than the corresponding amide, directly impacting shelf-life, in vivo biodegradation, and cytotoxicity profiles [1]. These structural differences translate into quantifiable distinctions in LogP, pKa, density, and boiling point that govern formulation behavior, making generic interchange empirically unjustified without re-optimization.

Quantitative Differentiation Evidence


Increased Hydrophilicity vs. Monoamine and Amide Analogs

The target compound exhibits a measured chromatographic LogP of 6.50, which is 0.72 log units lower than 2-aminoethyl stearate (LogP 7.22 [1]) and 0.215 log units lower than the amide analog stearamidoethyl ethanolamine (LogP 6.715 estimated [2]). This increased hydrophilicity, attributable to the additional secondary amine in the headgroup, predicts greater aqueous solubility and a different micelle-water partitioning equilibrium in surfactant or lipid nanoparticle formulations.

Lipophilicity Formulation Solubility

Dual-pKa Profile with Endosomal Buffering Window

The headgroup of the target compound, 2-(2-aminoethylamino)ethanol (AEEA), carries two ionizable amines with experimentally determined pKa values of approximately 7.2 (secondary amine, +2 form) and 10.1 (primary amine, +1 form) at 25°C . In contrast, 2-aminoethyl stearate possesses only a single primary amine with a predicted pKa of 7.68 ± 0.10 . The dual-pKa architecture of the target compound provides buffering capacity across the endosomal pH range (pH 7.4 down to pH 5.5), a recognized prerequisite for the proton-sponge mechanism of endosomal escape in non-viral gene delivery [1].

Ionization Gene Delivery Endosomal Escape

Ester-Linked Controlled Biodegradability

The target compound employs an ester bond connecting the stearate chain to the aminoethylamino headgroup, whereas N-(2-((2-aminoethyl)amino)ethyl)stearamide (CAS 3574-73-0) and stearamidoethyl ethanolamine (CAS 141-21-9) use an amide linkage. Ester bonds undergo base- and esterase-catalyzed hydrolysis at rates 10² to 10⁴ times faster than corresponding amides under physiological conditions [1]. In the context of cationic lipid-based gene delivery, ester-linked lipids consistently demonstrate reduced cumulative cytotoxicity relative to amide-linked counterparts, attributed to more rapid intracellular clearance of the hydrolytic degradation products (stearic acid and amino alcohol) [2].

Biodegradation Cytotoxicity Linker Chemistry

Distinct Physicochemical Profile

The target compound has a density of 0.909 g/cm³ and a boiling point of 475.3°C at 760 mmHg . This density is 1.6% higher than 2-aminoethyl stearate (0.895 g/cm³ ) and 0.9% lower than stearamidoethyl ethanolamine (0.917 g/cm³ ). The boiling point is 54°C higher than 2-aminoethyl stearate (421.3°C ) but 68°C lower than stearamidoethyl ethanolamine (543.4°C ). These differences reflect the incremental contributions of the additional secondary amine (increased intermolecular hydrogen bonding vs. monoamine analog) and the ester vs. amide dipole moment.

Thermal Stability Formulation Processing Quality Control

High-Value Application Scenarios


Ionizable Lipid for pH-Responsive LNPs

The dual pKa architecture (pKa₁ ~7.2, pKa₂ ~10.1) equips this compound with a broad protonation window spanning the endosomal pH range . Combined with its ester linker, which undergoes accelerated hydrolysis at endosomal pH (~5.0), the compound is structurally suited for LNP formulations requiring endosomal escape and subsequent biodegradation. Procurement should prioritize this ester-linked, dual-amine lipid over single-amine or amide-linked analogs when the design goal is high transfection efficiency with reduced carrier persistence [1].

Cationic Surfactant with Tunable Hydrophilicity

With a LogP of 6.50, the compound is measurably more hydrophilic than 2-aminoethyl stearate (LogP 7.22) [2]. This LogP difference predicts a lower oil/water partition coefficient, making it more effective as an oil-in-water (O/W) emulsifier where interfacial residence is critical. Formulators seeking a stearate-based cationic surfactant with enhanced aqueous-phase compatibility should select this compound over the monoamine analog based on quantifiable LogP evidence [3].

Biodegradable Intermediate for Cleavable Amphiphiles

The ester bond confers hydrolytic lability that is approximately 10²–10⁴ times greater than the amide bond in N-(2-((2-aminoethyl)amino)ethyl)stearamide [4]. This property is directly exploitable in the design of cleavable amphiphiles where the stearate tail must be shed under physiological conditions (e.g., prodrug activation or triggered release). Researchers requiring a stearate-based building block with predictable, enzyme-accessible degradation kinetics should procure the ester variant rather than the amide analog [4].

Reference Standard for HPLC Method Development

The compound has established retention behavior on Newcrom R1 reverse-phase HPLC columns under acetonitrile/water/phosphoric acid mobile phase conditions [5]. Its distinct physicochemical signature—density 0.909 g/cm³, boiling point 475.3°C, and LogP 6.50—provides a reproducible quality control fingerprint . Analytical laboratories can use this compound as a characterized reference standard for method validation when analyzing this class of aminoalkyl fatty esters.

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